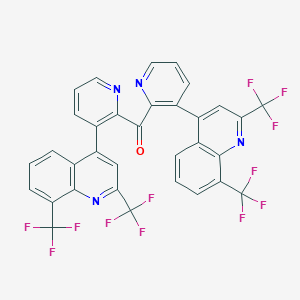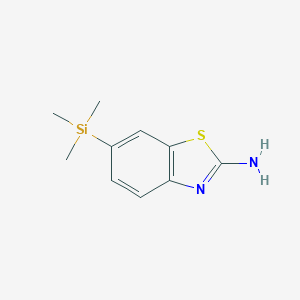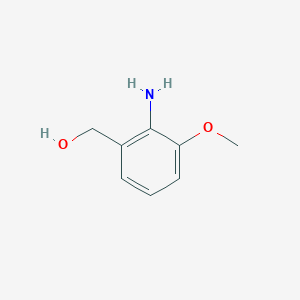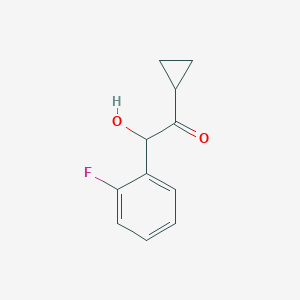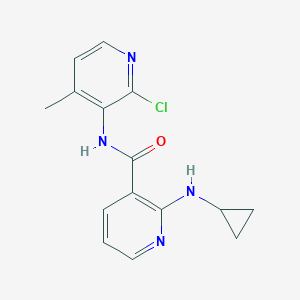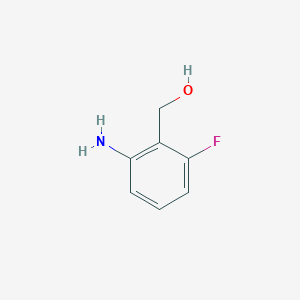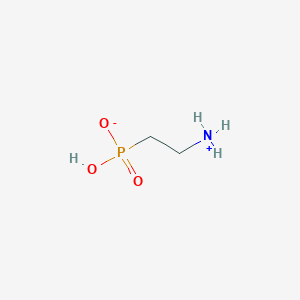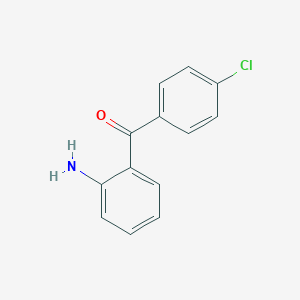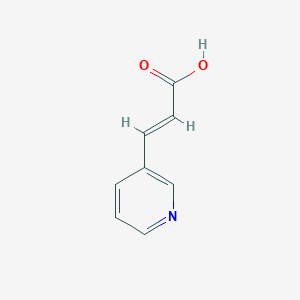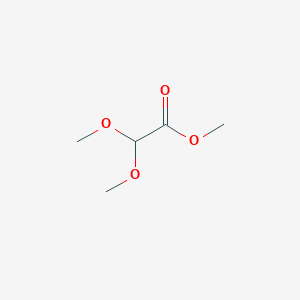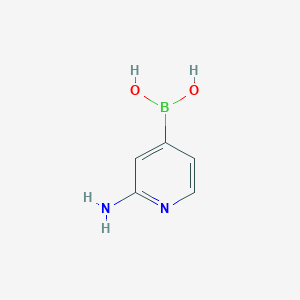![molecular formula C10H12N4O6 B151099 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one CAS No. 133470-97-0](/img/structure/B151099.png)
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one, also known as APO or APOX, is a chemical compound that has been extensively studied for its potential use in scientific research. This compound has been found to have a wide range of biochemical and physiological effects, making it a valuable tool for researchers in various fields.
Mechanism Of Action
The mechanism of action of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is not fully understood, but it is believed to act as a potent inhibitor of several enzymes involved in DNA replication and repair. This compound has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical And Physiological Effects
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have a wide range of biochemical and physiological effects, including the inhibition of DNA polymerase, topoisomerase, and ribonucleotide reductase. This compound has also been shown to induce DNA damage and activate the p53 tumor suppressor pathway. In addition, 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been found to have antioxidant properties and to protect against oxidative stress.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX in lab experiments is its potent inhibitory effects on enzymes involved in DNA replication and repair. This makes it a valuable tool for studying the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. However, one limitation of using 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX is its potential toxicity, which can make it difficult to use in certain experiments.
Future Directions
There are many future directions for research on 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX, including studies on its potential use as a therapeutic agent in the treatment of cancer and other diseases. In addition, further research is needed to fully understand the mechanisms of action of this compound and its effects on gene expression and DNA damage. Finally, future studies may focus on the development of new synthetic methods for producing 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX and related compounds.
Synthesis Methods
The synthesis of 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX involves several steps, including the reaction of 5-amino-3-hydroxypyrazole with ethyl glyoxalate, followed by the reaction of the resulting compound with 2,3-dimethoxy-5-hydroxymethyl-1,4-benzoquinone. The final step involves the reaction of the resulting compound with hydrochloric acid to yield 5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX.
Scientific Research Applications
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-oneX has been used in a variety of scientific research applications, including studies on the mechanisms of action of various drugs and the development of new treatments for diseases such as cancer and Alzheimer's disease. This compound has also been used in studies on the regulation of gene expression and the role of DNA damage in aging and disease.
properties
CAS RN |
133470-97-0 |
|---|---|
Product Name |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-2H-pyrazolo[3,4-e][1,3]oxazin-7-one |
Molecular Formula |
C10H12N4O6 |
Molecular Weight |
284.23 g/mol |
IUPAC Name |
5-amino-3-[(3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrazolo[3,4-e][1,3]oxazin-7-one |
InChI |
InChI=1S/C10H12N4O6/c11-10-12-9(18)4-7(20-10)3(13-14-4)8-6(17)5(16)2(1-15)19-8/h2,5-6,8,15-17H,1H2,(H,13,14)(H2,11,12,18)/t2-,5-,6-,8?/m1/s1 |
InChI Key |
LEOBQDISFVFUFQ-OHMBEFDKSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H](C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
SMILES |
C(C1C(C(C(O1)C2=NNC3=C2OC(=NC3=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)C2=C3C(=NN2)C(=O)N=C(O3)N)O)O)O |
synonyms |
5-amino-3-ribofuranosylpyrazolo(3,4-e)(1,3)oxazine-7-one |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




